2-{[(benzyloxy)carbonyl]amino}-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid
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Overview
Description
2-{[(benzyloxy)carbonyl]amino}-2-{3-methylbicyclo[111]pentan-1-yl}acetic acid is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the methyl group: This step may involve selective alkylation.
Attachment of the phenylmethoxycarbonylamino group: This can be done through amide bond formation using reagents like carbodiimides.
Final acetic acid functionalization: This step may involve hydrolysis or other functional group transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography.
Scalability: Ensuring that the process can be scaled up from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This may result in the formation of alcohols or amines.
Substitution: This can involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(benzyloxy)carbonyl]amino}-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-aminoacetic acid: Similar structure but lacks the phenylmethoxycarbonyl group.
2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylamino)acetic acid: Similar structure but has a phenylamino group instead of phenylmethoxycarbonylamino.
Uniqueness
The uniqueness of 2-{[(benzyloxy)carbonyl]amino}-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid lies in its specific functional groups and bicyclic structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(3-methyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15-8-16(9-15,10-15)12(13(18)19)17-14(20)21-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDZOJMLJGZBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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